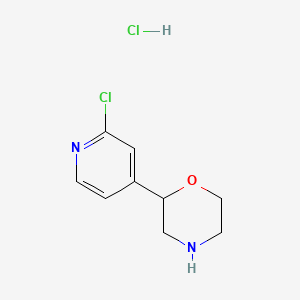![molecular formula C15H22N4O4 B13899951 tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C15H22N4O4. It is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 6-nitropyridin-3-yl piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
tert-Butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Agrochemicals: It is employed in the synthesis of agrochemicals, including pesticides and herbicides.
Material Science: The compound is used in the preparation of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring and carbamate group also contribute to the compound’s overall activity by modulating its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
tert-Butyl N-[1-(carboxy)piperidin-4-yl]carbamate: This compound has a carboxy group instead of a nitro group, which affects its chemical properties and applications.
Eigenschaften
Molekularformel |
C15H22N4O4 |
|---|---|
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-8-18(9-7-11)12-4-5-13(16-10-12)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
GFXMPKDMOQXVMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



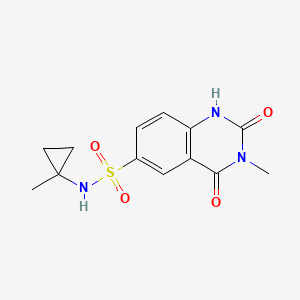
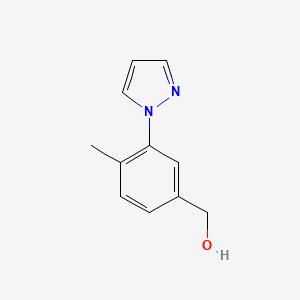
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)

![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
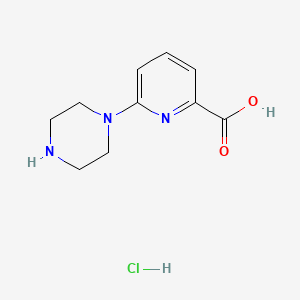
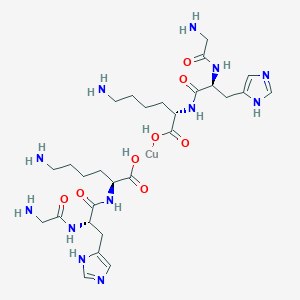


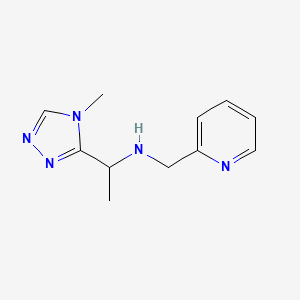
![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
